molecular formula C11H16N4O2S B7588499 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile

5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile

Cat. No. B7588499
M. Wt: 268.34 g/mol
InChI Key: TUDZHPIUMBAOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins in the body.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have significant antimicrobial activity, as mentioned earlier. It has also been found to have significant anti-inflammatory activity and has been shown to reduce inflammation in various animal models. Additionally, it has been found to have anticancer activity and has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile in lab experiments is its potential for use as an antimicrobial, anti-inflammatory, and anticancer agent. Additionally, its synthesis method is relatively simple, and the compound is relatively stable. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile. One direction is to further investigate its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Additionally, future studies could focus on understanding the mechanism of action and optimizing the use of the compound in lab experiments. Furthermore, studies could investigate the potential use of this compound in drug development and other applications.

Synthesis Methods

The synthesis of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile involves the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminopropylmethylsulfonyl chloride and finally with potassium cyanide. The yield of this synthesis method has been reported to be around 50%.

Scientific Research Applications

5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent and has been found to have significant anti-inflammatory activity. Additionally, it has been studied for its potential use as an anticancer agent and has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

5,6-dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-8-9(2)14-15-11(10(8)7-12)13-5-4-6-18(3,16)17/h4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDZHPIUMBAOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)NCCCS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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